molecular formula C18H14FN3O3S B12344884 2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide

2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B12344884
M. Wt: 371.4 g/mol
InChI Key: LRGGLIAQKOGIMV-DHDCSXOGSA-N
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Description

2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide is a complex organic compound with a unique structure that includes a thiazole ring, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the amino group and the fluorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form different derivatives.

    Reduction: The carbonyl group in the thiazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the fluorophenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pemetrexed: A similar compound with a pyrrolo[2,3-d]pyrimidine skeleton, used as an anticancer drug.

    Methotrexate: Another related compound, known for its use in cancer therapy and autoimmune diseases.

Uniqueness

2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H14FN3O3S

Molecular Weight

371.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C18H14FN3O3S/c19-12-5-7-13(8-6-12)21-16(23)10-25-14-4-2-1-3-11(14)9-15-17(24)22-18(20)26-15/h1-9H,10H2,(H,21,23)(H2,20,22,24)/b15-9-

InChI Key

LRGGLIAQKOGIMV-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=N)S2)OCC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=N)S2)OCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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